2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid
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Overview
Description
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C8H4BrF3O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a bromine atom and a trifluoromethylsulfanyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.
Iodination: The starting material undergoes iodination to form 1-bromo-2-iodo-4-(trifluoromethyl)benzene.
Lithiation and Carboxylation: The iodinated compound is then treated with n-butyllithium (n-BuLi) at low temperatures (-78°C) to form the corresponding lithium intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It can modulate various molecular pathways by interacting with key proteins and signaling molecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the sulfanyl group.
2-bromo-5-(trifluoromethyl)aniline: Contains an amino group instead of the carboxylic acid group.
2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the carboxylic acid group.
Uniqueness
2-bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid is unique due to the presence of both the bromine atom and the trifluoromethylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
CAS No. |
42252-17-5 |
---|---|
Molecular Formula |
C8H4BrF3O2S |
Molecular Weight |
301.1 |
Purity |
95 |
Origin of Product |
United States |
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